N1-(2,5-difluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a combination of fluorinated phenyl, thiophene, triazole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis or Gewald reaction.
Construction of the triazole-thiazole system: This involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the fluorinated phenyl group: This step often requires the use of fluorinating agents and specific reaction conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness
N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its combination of fluorinated phenyl, thiophene, triazole, and thiazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H13F2N5O2S2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide |
InChI |
InChI=1S/C18H13F2N5O2S2/c19-10-3-4-12(20)13(8-10)22-17(27)16(26)21-6-5-11-9-29-18-23-15(24-25(11)18)14-2-1-7-28-14/h1-4,7-9H,5-6H2,(H,21,26)(H,22,27) |
InChI Key |
SATXOPYPBGYIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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